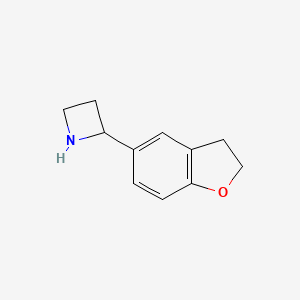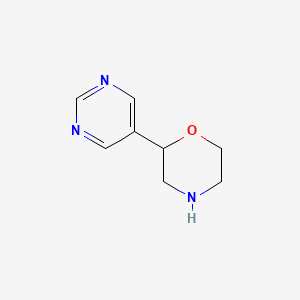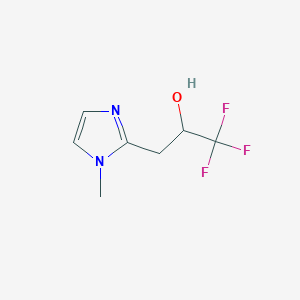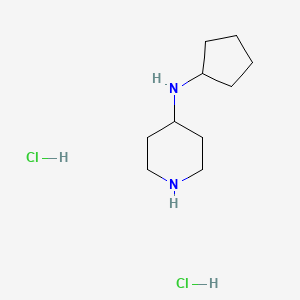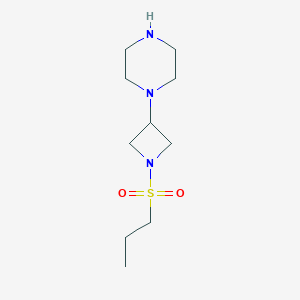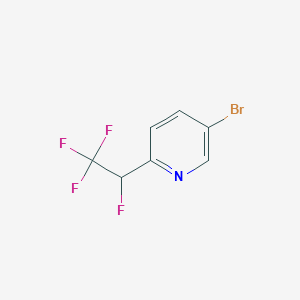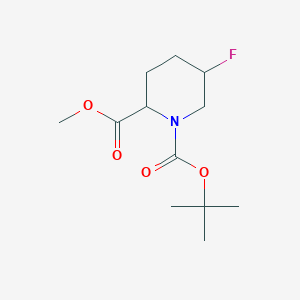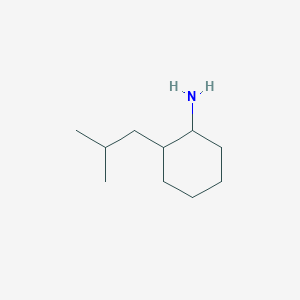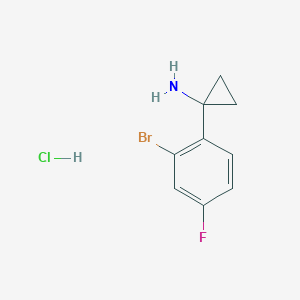
2-(4-Methoxy-3-methylphenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxy-3-methylphenyl)azetidine is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a 4-methoxy-3-methylphenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methylphenyl)azetidine can be achieved through several methods. . This method is efficient but requires specific photochemical conditions to proceed successfully.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions to yield functionalized azetidines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxy-3-methylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxy-3-methylphenyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring’s strain and electronic properties enable it to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain compared to azetidines.
Pyrrolidines: These five-membered heterocycles are less strained and more stable than azetidines.
Piperidines: Six-membered nitrogen-containing heterocycles with even lower ring strain and higher stability.
Uniqueness
2-(4-Methoxy-3-methylphenyl)azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable scaffold in organic synthesis and drug discovery, offering distinct advantages over less strained heterocycles .
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
2-(4-methoxy-3-methylphenyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-8-7-9(10-5-6-12-10)3-4-11(8)13-2/h3-4,7,10,12H,5-6H2,1-2H3 |
InChI-Schlüssel |
PEFZEHKWBYQCJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2CCN2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


